molecular formula C17H13Cl2N3OS B5297384 N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide

N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide

Cat. No.: B5297384
M. Wt: 378.3 g/mol
InChI Key: MHZYFKZBNOSZES-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a phthalazinyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichloroaniline, undergoes a reaction with an appropriate acylating agent to form the dichlorophenyl intermediate.

    Introduction of the Phthalazinyl Group: The intermediate is then reacted with 4-methylphthalazine under suitable conditions to introduce the phthalazinyl group.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanyl groups.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes or proteins, affecting their function. The dichlorophenyl and phthalazinyl groups may also contribute to the compound’s overall activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]ethanamide: Similar structure with an ethanamide group instead of acetamide.

    N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]propionamide: Similar structure with a propionamide group.

Uniqueness

N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c1-10-12-4-2-3-5-13(12)17(22-21-10)24-9-16(23)20-15-7-6-11(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZYFKZBNOSZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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